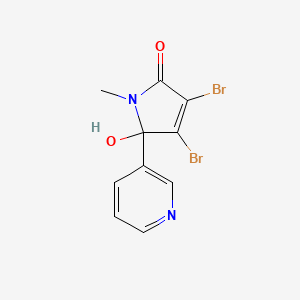
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one is a heterocyclic compound that contains both pyridine and pyrrolone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . The reaction is carried out in water, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3,4-dibromo-5-oxo-1-methyl-5-pyridin-3-ylpyrrol-2-one.
Reduction: Formation of 3,4-dihydro-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazopyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Indole Derivatives: Known for their biological activities and used in drug development.
Imidazole Containing Compounds: Widely used in various fields, including pharmaceuticals and materials science.
Uniqueness
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one is unique due to its specific combination of bromine, hydroxyl, and pyrrolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51068-13-4 |
|---|---|
Fórmula molecular |
C10H8Br2N2O2 |
Peso molecular |
347.99 g/mol |
Nombre IUPAC |
3,4-dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one |
InChI |
InChI=1S/C10H8Br2N2O2/c1-14-9(15)7(11)8(12)10(14,16)6-3-2-4-13-5-6/h2-5,16H,1H3 |
Clave InChI |
KTXPVEPIXXSNIM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C1(C2=CN=CC=C2)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
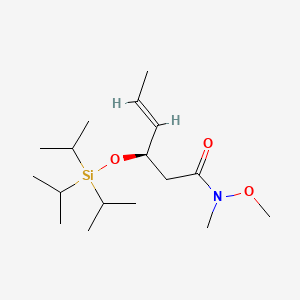
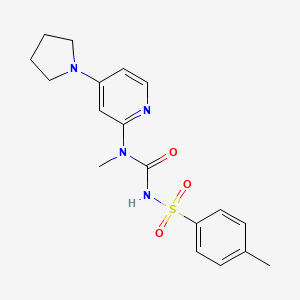

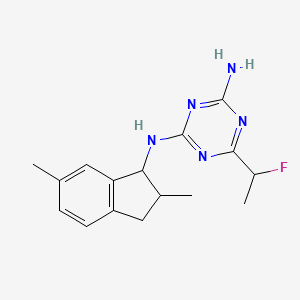
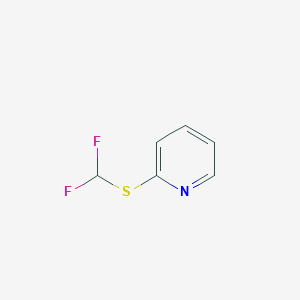
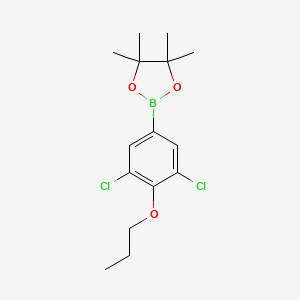
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)


